N-(6-methyl-1,3-benzothiazol-2-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide
Description
This compound features a benzothiazole core substituted with a 6-methyl group and an acetamide linker connected to a thiophene-thiazole moiety. The benzothiazole scaffold is known for its pharmacological relevance, including anticancer, antimicrobial, and enzyme-inhibitory activities . The thiophene-thiazole component introduces π-conjugated systems that enhance binding affinity to biological targets, such as kinases or receptors .
Properties
Molecular Formula |
C17H13N3OS3 |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)acetamide |
InChI |
InChI=1S/C17H13N3OS3/c1-10-4-5-12-14(7-10)24-17(19-12)20-15(21)8-11-9-23-16(18-11)13-3-2-6-22-13/h2-7,9H,8H2,1H3,(H,19,20,21) |
InChI Key |
QJAMBVBXZVGOBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
One-Pot Sequential Cyclization
A patent describes a one-pot method for analogous thiazole-acetamides:
Pd-Catalyzed Cross-Coupling
For derivatives with steric hindrance, Suzuki-Miyaura coupling is utilized:
-
Reactants : 2-Bromo-6-methylbenzothiazole (1.0 eq), 4-(thiophen-2-yl)thiazol-2-ylboronic acid (1.2 eq)
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Base : K₂CO₃ (2.0 eq)
-
Solvent : DME/H₂O (4:1)
Optimization and Challenges
Yield Improvement
Purification Challenges
-
Byproducts : Unreacted thiophene-thiazole acetic acid (Rf = 0.3 in ethyl acetate/hexane)
-
Chromatography : Gradient elution (10→50% ethyl acetate in hexane) achieves >95% purity.
Comparative Data Table
Analytical Characterization Summary
-
¹H NMR : Distinct signals for methyl (δ 2.51), acetamide CH₂ (δ 3.89), and aromatic protons
-
MS (ESI+) : m/z 396.1 [M+H]⁺
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and benzothiazole rings.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide.
Substitution: Electrophilic and nucleophilic substitution reactions can take place on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of compounds related to N-(6-methyl-1,3-benzothiazol-2-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide. For instance, derivatives of benzothiazole and thiazole have shown promising results against various bacterial strains and fungi.
Case Study: Antimicrobial Evaluation
A study evaluated several thiazole derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungal species. The results indicated that certain derivatives exhibited strong inhibitory effects, suggesting that modifications to the benzothiazole and thiazole moieties could enhance their efficacy against resistant strains .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Research has demonstrated that similar benzothiazole derivatives can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Anticancer Screening
In vitro studies involving this compound derivatives showed effectiveness against several cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). Molecular docking studies further elucidated the binding interactions with key targets involved in cancer progression .
Neuroprotective Effects
Emerging research suggests that compounds containing benzothiazole and thiazole frameworks may possess neuroprotective properties. These compounds are being explored for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer’s.
Case Study: AChE Inhibition
A recent study focused on synthesizing thiazole-based compounds for AChE inhibition. The most potent derivative demonstrated an IC50 value of 2.7 µM, indicating strong potential for therapeutic applications in Alzheimer's disease management .
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound and its derivatives:
Mechanism of Action
The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The benzothiazole and thiazole rings can intercalate with DNA or proteins, disrupting normal cellular functions.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Key Observations :
Anticancer Potential
- VEGFR-2 Inhibition: Analogs like exhibit nanomolar IC₅₀ values by binding to the kinase ATP pocket via hydrogen bonds with Cys919 and π-π interactions .
- PI3K Targeting : Docking studies on N-(6-)2-[methylsulfanyl]pyrimidin-4-yl)-1,3-benzothiazol-2-yl)acetamide (PDB: 3QJZ) show hydrophobic interactions with Val851 and hydrogen bonding with Asp841 . The target compound’s thiophene-thiazole system may mimic these interactions.
Biological Activity
N-(6-methyl-1,3-benzothiazol-2-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide is a complex organic compound that has garnered attention for its diverse biological activities. This article will explore its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a benzothiazole ring and a thiophene moiety, which contribute to its unique chemical properties. The synthesis typically involves multi-step reactions that include the formation of the benzothiazole and thiophene rings, followed by acetamide formation. Common reagents used in these reactions include sulfur, amines, and various catalysts to facilitate ring formation and substitution reactions.
Antimicrobial Properties
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of benzothiazole have shown in vitro effects against various bacterial and fungal strains. A study reported minimal inhibition concentrations (MIC) as low as 50 µg/mL for certain derivatives against tested organisms .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro tests against human breast cancer cell lines (MCF7) revealed cytotoxic effects comparable to established chemotherapeutics like doxorubicin. Specific derivatives demonstrated IC50 values ranging from 9.55 to 10.25 µM, indicating potent anticancer activity .
The mechanism of action for this compound is hypothesized to involve the inhibition of specific enzymes or proteins involved in cell proliferation and survival. The interactions with molecular targets can lead to apoptosis in cancer cells or disruption of microbial cell wall synthesis in bacteria .
Case Studies and Research Findings
Q & A
Q. Table 1: Comparative Bioactivity of Analogues
| Substituent Position | Group | IC₅₀ (µM) | logP |
|---|---|---|---|
| Benzothiazole 6- | -CH₃ | 1.2 | 3.2 |
| Benzothiazole 6- | -F | 1.1 | 2.8 |
| Thiophene 5- | -Br | 0.8 | 3.5 |
Q. Table 2: Optimal Reaction Conditions for Key Intermediates
| Intermediate | Solvent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|
| Benzothiazole-2-amine | CHCl₃ | None | 6 | 85 |
| Thiazole-thiophene acid | DMF | DCC | 12 | 70 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
